![molecular formula C13H15FN2O3S B2759030 N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide CAS No. 2411247-99-7](/img/structure/B2759030.png)
N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide, commonly known as FMYS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMYS is a synthetic compound that belongs to the class of sulfonylureas and has a molecular weight of 331.39 g/mol.
Mécanisme D'action
FMYS targets sulfonylurea receptors, which are present in various tissues, including pancreatic beta cells, smooth muscle cells, and neurons. FMYS binds to the sulfonylurea receptors and inhibits the ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. This calcium influx triggers various downstream signaling pathways, leading to the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
FMYS has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMYS has also been found to enhance insulin secretion and improve glucose metabolism by targeting sulfonylurea receptors in pancreatic beta cells. Furthermore, FMYS has been shown to exhibit vasodilatory effects, leading to the relaxation of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
FMYS has various advantages and limitations for lab experiments. One of the main advantages of FMYS is its high purity, which ensures reproducibility of results. Furthermore, FMYS is stable under various experimental conditions, making it a suitable tool for long-term experiments. However, one of the main limitations of FMYS is its low solubility in water, which can limit its applications in aqueous environments. Additionally, FMYS can exhibit non-specific binding to other proteins, leading to potential false-positive results.
Orientations Futures
FMYS has various potential applications in various research fields, indicating the need for future research. One potential future direction is the development of FMYS derivatives with improved solubility and specificity. Furthermore, FMYS can be used as a tool to study the interaction of sulfonylurea receptors with other ligands, leading to a better understanding of the underlying mechanisms. Additionally, FMYS can be used as a potential therapeutic agent for various diseases, including cancer and diabetes.
Méthodes De Synthèse
FMYS is synthesized by the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with 2-aminoethylbut-2-ynoate in the presence of triethylamine as a base. The reaction takes place at room temperature and yields FMYS as a white solid product with a purity of over 95%.
Applications De Recherche Scientifique
FMYS has been extensively used in various scientific research fields due to its potential applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. FMYS has also been used as a tool to study the role of sulfonylurea receptors in insulin secretion and glucose metabolism. Furthermore, FMYS has been used as a molecular probe to study the interaction of sulfonylurea receptors with other ligands.
Propriétés
IUPAC Name |
N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c1-3-4-13(17)15-7-8-16-20(18,19)12-9-10(2)5-6-11(12)14/h5-6,9,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWXBUTZMIYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNS(=O)(=O)C1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

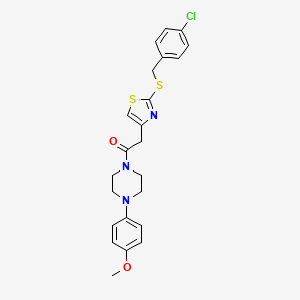
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)
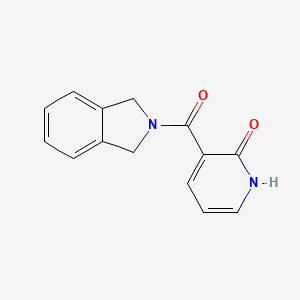
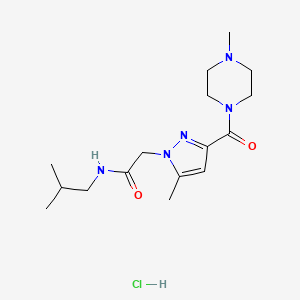
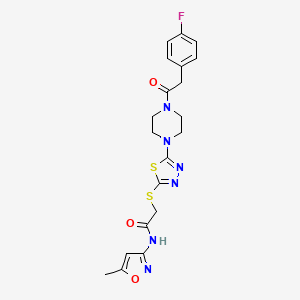
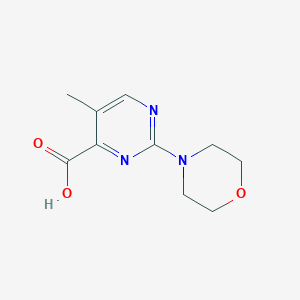


![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

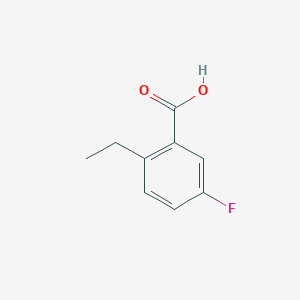
![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)